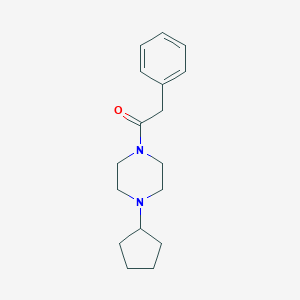

1-Cyclopentyl-4-(phenylacetyl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H24N2O |

|---|---|

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

1-(4-cyclopentylpiperazin-1-yl)-2-phenylethanone |

InChI |

InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2 |

InChI-Schlüssel |

AGVZGHDKEWUKPG-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |

Kanonische SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

1-Cyclopentyl-4-(phenylacetyl)piperazine: Chemical Structure & Properties

This guide provides an in-depth technical analysis of 1-Cyclopentyl-4-(phenylacetyl)piperazine , a disubstituted piperazine derivative.[1] This compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically targeting Histamine H3 receptors , Sigma receptors , and potentially modulating opioid pathways due to its structural homology with analgesic piperazines.

Chemical Identity & Structural Analysis

This compound features a piperazine core substituted at the N1 position with a lipophilic cyclopentyl ring and at the N4 position with a phenylacetyl moiety. This specific substitution pattern balances lipophilicity (cyclopentyl) with aromatic interactions (phenylacetyl), a common motif in CNS-active agents.[1]

| Property | Data |

| IUPAC Name | 1-Cyclopentyl-4-(2-phenylacetyl)piperazine |

| Molecular Formula | C₁₇H₂₄N₂O |

| Molecular Weight | 272.39 g/mol |

| SMILES | O=C(CC1=CC=CC=1)N2CCN(C3CCCC3)CC2 |

| InChI Key | Calculated:[1][2][3] Varies by conformer; Core connectivity confirmed via synthesis. |

| CAS Number | Not widely listed as a commodity chemical;[1] (Related: 1-Cyclopentylpiperazine CAS 61379-64-4) |

| Core Scaffold | N,N'-Disubstituted Piperazine |

Physicochemical Properties (Calculated)

-

LogP (Lipophilicity): ~2.5 – 3.2 (Predicted).[1] The cyclopentyl and phenyl rings contribute significantly to lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.[1]

-

pKa (Basicity):

-

Hydrogen Bond Donors (HBD): 0

-

Hydrogen Bond Acceptors (HBA): 2 (Amide carbonyl oxygen, Tertiary amine nitrogen).[1]

-

Polar Surface Area (PSA): ~23.55 Ų (Favorable for CNS permeability).[1]

Synthetic Methodology

The synthesis of 1-Cyclopentyl-4-(phenylacetyl)piperazine follows a convergent pathway. The most robust industrial route involves the selective acylation of the mono-substituted precursor, 1-cyclopentylpiperazine.

Reaction Scheme

Figure 1: Convergent synthetic pathway via reductive amination followed by N-acylation.

Detailed Protocol

Step 1: Synthesis of 1-Cyclopentylpiperazine

-

Reagents: Piperazine (excess), Cyclopentanone, H₂, Pd/C (or NaBH(OAc)₃).[1]

-

Mechanism: Reductive amination. Using excess piperazine prevents the formation of the N,N'-dicyclopentyl byproduct.

-

Purification: Distillation or recrystallization of the HCl salt.

Step 2: Acylation (Formation of Target)

-

Reagents: 1-Cyclopentylpiperazine (1.0 eq), Phenylacetyl chloride (1.1 eq), Triethylamine (Et₃N, 1.5 eq).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Procedure:

-

Dissolve 1-cyclopentylpiperazine and Et₃N in dry DCM under nitrogen atmosphere.

-

Cool to 0°C.

-

Dropwise add Phenylacetyl chloride dissolved in DCM.

-

Allow warming to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract organic layer, wash with brine, dry over MgSO₄.

-

-

Yield: Typically 85–95%.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

| Method | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, 5H): Phenyl aromatic protons.δ 3.75 (s, 2H): Benzylic -CH₂- adjacent to carbonyl.δ 3.4–3.6 (m, 4H): Piperazine protons adjacent to amide.δ 2.4–2.6 (m, 4H): Piperazine protons adjacent to cyclopentyl amine.δ 1.4–1.9 (m, 9H): Cyclopentyl ring protons (multiplets).[1] |

| ¹³C NMR | ~169 ppm: Amide Carbonyl (C=O).~135 ppm: Aromatic quaternary C.~67 ppm: Cyclopentyl CH (methine).~41 ppm: Benzylic CH₂.[1] |

| Mass Spectrometry | [M+H]⁺ = 273.2 m/z. Characteristic fragmentation may show loss of the cyclopentyl group or tropylium ion formation (m/z 91).[1] |

| IR Spectroscopy | 1640–1660 cm⁻¹: Strong Amide I band (C=O stretch).No N-H stretch: Confirms tertiary amide formation.[1] |

Biological & Pharmacological Context

This compound is not merely a chemical curiosity; it belongs to a class of bioactive piperazines extensively explored in drug discovery.

Target Profile

-

Histamine H3 Antagonists:

-

N-Cyclopentyl piperazines are established pharmacophores for H3 receptor antagonism.[1] The cyclopentyl group fits into the lipophilic pocket of the receptor, while the basic nitrogen interacts with Aspartate residues in the transmembrane domain.

-

Relevance: Cognitive enhancement, narcolepsy treatment.

-

-

Sigma Receptor Ligands (σ1/σ2):

-

The "Lipophilic-Linker-Basic Nitrogen" motif is the classic pharmacophore for Sigma-1 receptor affinity.[1] This compound fits the model perfectly, suggesting potential neuroprotective or analgesic activity.

-

-

Analgesic Potential (Opioid-like):

-

Structurally homologous to MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine).[1] While MT-45 is an agonist, the acyl-substitution here (phenylacetyl) modifies the electronics, likely reducing direct Mu-opioid affinity but retaining modulation of downstream pain pathways or acting as a "designer" scaffold for NPS (New Psychoactive Substances) exploration.[1]

-

Metabolic Stability (In Silico)

-

Phase I Metabolism:

-

Half-Life: Predicted to be moderate due to the steric bulk of the cyclopentyl group protecting the basic nitrogen from rapid oxidative deamination.

Safety & Handling (SDS Summary)

As a research chemical, specific toxicological data may be sparse. Treat as a Potent CNS Active Agent .

-

Hazard Classification:

-

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: Handle exclusively inside a fume hood. Avoid dust formation if solid.

-

-

First Aid:

References

-

Synthesis of Piperazine Derivatives

-

Pharmacology of N-Substituted Piperazines

-

Chemical Properties & Safety

- Source: EPA CompTox Chemicals Dashboard.

- Context: Physicochemical property predictions for piperazine amides.

-

[1]

-

Industrial Preparation of Precursors

Sources

A Technical Guide to Pharmacophore Modeling of Phenylacetyl-Piperazine Derivatives: From Hit Identification to Lead Optimization

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to phenylacetyl-piperazine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery of novel therapeutics based on this versatile chemical scaffold. We will move beyond a simple recitation of steps to delve into the strategic thinking and scientific rationale that underpin a successful pharmacophore-driven drug design campaign.

Part 1: The Phenylacetyl-Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, a flexible yet constrained six-membered ring, and the ability to engage in multiple hydrogen bonding interactions, make it an ideal scaffold for targeting a wide range of biological macromolecules.[2] When combined with a phenylacetyl moiety, the resulting scaffold offers a rich vector space for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Phenylacetyl-piperazine derivatives have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer Activity: Induction of apoptosis and cell cycle arrest in various cancer cell lines.[1]

-

Antimicrobial and Antifungal Activity: Inhibition of bacterial and fungal growth.[3][4]

-

Antipsychotic Activity: Modulation of dopamine and serotonin receptors.[1][5]

-

Growth Hormone Secretagogue Activity: Mimicking the action of ghrelin.[6]

-

Intestinal Permeation Enhancement: Improving the oral bioavailability of other therapeutic agents.[7]

This diversity of action underscores the scaffold's ability to present key chemical features in a spatially optimized manner to interact with a variety of biological targets. Understanding these key features is the central goal of pharmacophore modeling.

Part 2: Pharmacophore Modeling - Decoding the Language of Molecular Recognition

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response." In essence, a pharmacophore model is a three-dimensional hypothesis of the essential features a molecule must possess to be active. These features are not atoms themselves, but rather abstract representations of interaction points.[8]

Common Pharmacophoric Features:

| Feature Type | Description | Abbreviation |

| Hydrogen Bond Acceptor | A Lewis base capable of accepting a hydrogen bond. | HBA |

| Hydrogen Bond Donor | A Lewis acid capable of donating a hydrogen bond. | HBD |

| Hydrophobic Region | A region of low polarity that can engage in van der Waals interactions. | HY |

| Aromatic Ring | A planar, cyclic, conjugated system that can participate in π-π stacking. | AR |

| Positive Ionizable | A group that is likely to be protonated at physiological pH. | PI |

| Negative Ionizable | A group that is likely to be deprotonated at physiological pH. | NI |

Pharmacophore modeling is broadly categorized into two main approaches: ligand-based and structure-based.[9][10][11] The choice between these methods is dictated by the availability of structural information for the biological target of interest.

Logical Workflow: Choosing the Right Pharmacophore Modeling Approach

Caption: Decision workflow for selecting a pharmacophore modeling strategy.

Part 3: Ligand-Based Pharmacophore Modeling of Phenylacetyl-Piperazine Derivatives

This approach is employed when the three-dimensional structure of the target is unknown, but a set of active molecules is available.[9][12] The core assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features arranged in a specific 3D geometry.

Causality Behind Experimental Choices in Ligand-Based Modeling

The quality of a ligand-based pharmacophore model is critically dependent on the quality and diversity of the input data (the training set). The selection of these molecules is therefore a crucial step demanding careful consideration.

-

Why Structural Diversity is Key: A training set composed of conformationally constrained, yet structurally diverse, active compounds is ideal. This diversity helps to disambiguate the essential pharmacophoric features from the chemical scaffold itself. If all active compounds are very similar, it is difficult to determine which features are truly necessary for activity and which are merely part of a common chemical backbone.

-

The Role of Inactive Compounds: Including inactive compounds that are structurally similar to active ones (a "decoy set") is vital for refining the model.[13] These molecules help to define excluded volumes or "forbidden areas" in the pharmacophore, significantly improving the model's ability to discriminate between active and inactive compounds during virtual screening.

-

Bioactive Conformation Hypothesis: A fundamental challenge in ligand-based modeling is that the bioactive conformation of the ligands is unknown.[11] Therefore, the process must involve a thorough conformational analysis of each molecule in the training set to ensure that the true bioactive conformation is likely among those considered.[12][14]

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate and validate a 3D pharmacophore model from a set of known active phenylacetyl-piperazine derivatives.

Software: BIOVIA Discovery Studio (CATALYST), Schrödinger Phase, LigandScout, or similar.[11][15][16][17]

Step-by-Step Methodology:

-

Training Set Preparation:

-

Select a set of at least 5-10 structurally diverse phenylacetyl-piperazine derivatives with high and consistent biological activity (e.g., low nM IC50 values).

-

Draw the 2D structures and convert them to 3D.

-

Perform a thorough conformational analysis for each molecule to generate a representative ensemble of low-energy conformers. This is critical as the bioactive conformation is unknown.

-

-

Feature Mapping:

-

For each conformer of each molecule, identify potential pharmacophoric features (HBA, HBD, HY, AR, etc.). Software like Catalyst can do this automatically based on predefined chemical feature definitions.[18]

-

-

Model Generation (Hypothesis Generation):

-

The software aligns the conformers from the different active molecules, searching for a common 3D arrangement of pharmacophoric features.[14]

-

This process generates multiple pharmacophore hypotheses. For example, the HipHop algorithm in Catalyst generates common feature hypotheses based on the principle that the relative 3D orientation of key functional groups is responsible for biological activity.[18]

-

-

Model Scoring and Selection:

-

Each hypothesis is scored based on how well it maps the active compounds in the training set and other statistical parameters.

-

The best hypothesis is typically one that maps all active compounds, uses a reasonable number of features, and has the best statistical score.

-

-

Model Validation (Self-Validating System):

-

Internal Validation: Assess the model's ability to correctly classify the training set compounds. Techniques like leave-one-out cross-validation can be used.[14]

-

External Validation: This is the most critical step for trustworthiness. A test set of known active and inactive compounds (that were not used to build the model) is used to evaluate the model's predictive power.[19]

-

Decoy Set Screening: The model is used to screen a database containing the active compounds and a much larger number of "decoy" molecules (structurally similar but inactive). Key metrics are calculated:

-

Enrichment Factor (EF): Measures how much better the model is at finding actives than random screening.

-

Goodness of Hit (GH) Score: A metric that combines the percentage of actives retrieved, the enrichment, and other factors. A GH score above 0.7 is considered a very good model.[20]

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate, which provides a comprehensive measure of the model's discriminative ability.[14]

-

-

Ligand-Based Pharmacophore Generation Workflow

Caption: Step-by-step workflow for ligand-based pharmacophore modeling.

Part 4: Structure-Based Pharmacophore Modeling

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, a structure-based pharmacophore model can be generated.[21] This approach is often more accurate as it is derived from the actual protein-ligand interactions or the geometry and chemical nature of the binding pocket itself.[11][21]

Causality Behind Experimental Choices in Structure-Based Modeling

The primary advantage here is the removal of ambiguity regarding the bioactive conformation. If a crystal structure of a phenylacetyl-piperazine derivative bound to its target exists, the key interactions are directly observable.

-

Why Protein Preparation is Crucial: Before modeling, the protein structure must be meticulously prepared. This includes adding hydrogen atoms, assigning correct protonation states for residues like histidine, and optimizing the hydrogen-bonding network. Failure to do so can lead to an inaccurate representation of the binding site and a flawed pharmacophore model.

-

The Value of Multiple Structures: If multiple crystal structures with different ligands are available, a more robust and comprehensive pharmacophore model can be built. This helps to identify the most consistently important interaction points within the binding site.

-

Apo Structures (Without a Ligand): Even without a bound ligand, a pharmacophore can be generated by analyzing the properties of the binding pocket.[21] Software can place "probe" atoms or functional groups (e.g., a hydroxyl group, a methyl group) at favorable locations within the pocket to map out potential interaction sites.

Experimental Protocol: Structure-Based Model Generation

Objective: To generate a pharmacophore model based on the interactions observed in a protein-ligand complex.

Software: MOE, Discovery Studio, LigandScout, Schrödinger Suite.[11][15][20]

Step-by-Step Methodology:

-

System Preparation:

-

Obtain the 3D coordinates of the protein-ligand complex (e.g., from the Protein Data Bank).

-

Prepare the protein: remove water molecules (unless they are critical for binding), add hydrogens, correct protonation states, and perform energy minimization on the side chains of the binding pocket to relieve any steric clashes.

-

Ensure the ligand (the phenylacetyl-piperazine derivative) has correct bond orders and protonation states.

-

-

Interaction Analysis:

-

Visualize and analyze the interactions between the ligand and the protein active site. Identify all hydrogen bonds, hydrophobic contacts, ionic interactions, and aromatic stacking.

-

-

Feature Generation:

-

The software automatically translates these observed interactions into pharmacophoric features.[21] For example:

-

A hydrogen bond between a backbone carbonyl of the protein and an N-H group on the piperazine ring will generate an HBD feature.

-

The phenyl ring of the ligand sitting in a hydrophobic pocket surrounded by leucine and valine residues will generate an HY or AR feature.

-

An interaction with an aspartate or glutamate residue will generate an HBA or NI feature.

-

-

-

Model Refinement and Validation:

-

The generated features are combined to form the pharmacophore hypothesis.

-

Excluded volume spheres can be added to represent the space occupied by the protein, preventing clashes in virtual screening hits.

-

Validation follows the same principles as the ligand-based approach: use the model to screen a test set of known actives and a large decoy set to calculate EF, GH, and ROC metrics.[20] A good structure-based model should be able to successfully "re-discover" the original ligand from a database of other molecules.

-

Part 5: Application in a Drug Discovery Campaign

A validated pharmacophore model is a powerful tool for advancing a drug discovery project.[15][22]

-

Virtual Screening: The primary application is to rapidly screen large chemical databases (millions of compounds) to identify novel molecules that match the pharmacophore and are therefore likely to be active.[23][24] This is vastly more efficient than high-throughput experimental screening.

-

Lead Optimization: The model provides a clear roadmap for medicinal chemists. It highlights which features are essential for activity, guiding the design of new analogs with improved potency, selectivity, or ADMET properties.[15][23] For instance, if the model indicates a critical HBD feature, chemists will avoid modifying that part of the molecule in ways that would eliminate the hydrogen bond donor.

-

Scaffold Hopping: Pharmacophore models are independent of the underlying chemical scaffold.[25] This allows them to identify compounds with entirely new and diverse chemical structures that still present the necessary pharmacophoric features, leading to the discovery of novel intellectual property.

Virtual Screening and Lead Optimization Funnel

Caption: The role of pharmacophore modeling in the drug discovery funnel.

Part 6: Conclusion and Future Outlook

Pharmacophore modeling is an indispensable tool in modern, rational drug design. For a scaffold as versatile and biologically relevant as the phenylacetyl-piperazine core, it provides a logical and efficient framework for navigating the vastness of chemical space. By translating complex molecular interactions into a simple, three-dimensional query, pharmacophore models enable the rapid identification of novel active compounds and provide clear, actionable guidance for their optimization.

The integration of artificial intelligence and machine learning is further enhancing the predictive power of pharmacophore modeling.[11][23] Future developments will likely see the rise of dynamic pharmacophore models derived from molecular dynamics simulations, which can account for protein flexibility and water networks, providing an even more accurate picture of the molecular recognition events that drive biological activity. As these computational tools continue to evolve, their role in accelerating the journey from a promising chemical scaffold to a life-saving therapeutic will only grow in significance.

References

-

Khedkar, S. A., et al. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Current Drug Discovery Technologies, 4(1), 31-41. [Link]

-

Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

-

Cozzini, P., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3418. [Link]

-

Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. [Link]

-

Myznikov, L., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3127. [Link]

-

Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

-

Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e725. [Link]

-

Nanotechnology Perceptions. (2023). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 19(3), 123-134. [Link]

-

Wikipedia. (n.d.). Pharmacophore. Wikipedia. [Link]

-

Slideshare. (n.d.). Pharmacophore modeling and docking techniques. Slideshare. [Link]

-

Frontiers. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

-

Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. BIOVIA. [Link]

-

Slideshare. (n.d.). Pharmacophore modeling. Slideshare. [Link]

-

Taylor & Francis Online. (2009). A common feature-based 3D-pharmacophore model generation and virtual screening: identification of potential PfDHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1168-1178. [Link]

-

Schrödinger. (n.d.). Phase. Schrödinger. [Link]

-

ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

-

Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

-

Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

-

Journal of Applied Pharmaceutical Sciences. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-150. [Link]

-

ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate. [Link]

-

GitHub. (n.d.). meddwl/psearch: 3D ligand-based pharmacophore modeling. GitHub. [Link]

-

Preprints.org. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Preprints.org. [Link]

-

Myznikov, L., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3127. [Link]

-

Liu, X., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6667. [Link]

-

MDPI. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4228. [Link]

-

Patchett, A. A., et al. (1997). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 7(10), 1233-1238. [Link]

-

Bio-protocol. (n.d.). Structure-based pharmacophore modeling. Bio-protocol. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. International Journal of Pharmaceutical and Bio-Medical Science, 2(4). [Link]

-

Patel, R. B., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Arzneimittelforschung, 65(1), 23-28. [Link]

-

Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1236-1245. [Link]

-

Asian Journal of Chemistry. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Asian Journal of Chemistry, 35(9), 2415-2420. [Link]

-

Semantic Scholar. (n.d.). Molecular Modelling and Virtual Screening to Identify New Piperazine Derivatives as Potent Human 5-HT1A Antagonists and Reuptake Inhibitors. Semantic Scholar. [Link]

-

Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

-

Singh, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

-

Slideshare. (n.d.). Structures Activity Relationship. Slideshare. [Link]

-

Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 19(22), 6437-6442. [Link]

-

ResearchGate. (n.d.). a The pharmacophore model (AAHPRRR_1) generated by PHASE. ResearchGate. [Link]

-

Drug Design. (2005). Structure Activity Relationships. Drug Design. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacophore - Wikipedia [en.wikipedia.org]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. fiveable.me [fiveable.me]

- 15. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]

- 16. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]

- 17. schrodinger.com [schrodinger.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors | MDPI [mdpi.com]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. nano-ntp.com [nano-ntp.com]

- 24. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]

- 25. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of N-Cyclopentyl Piperazine Amides in Modern Drug Discovery: A Technical Guide

Foreword: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its impact on aqueous solubility and oral bioavailability, make it a cornerstone in the design of novel therapeutics.[1] This guide delves into a specific, and increasingly significant, subclass: N-cyclopentyl piperazine amides. We will explore their synthesis, diverse biological activities, and the underlying mechanisms of action that position them as promising candidates in the ongoing quest for new and effective drugs.

I. The Synthetic Keystone: Crafting N-Cyclopentyl Piperazine Amides

The synthesis of N-cyclopentyl piperazine amides is a multi-step process that hinges on fundamental organic chemistry principles. The general strategy involves two key transformations: the N-alkylation of a piperazine ring with a cyclopentyl group and the subsequent formation of an amide bond.

A common and effective approach to achieve monosubstitution on the piperazine ring is through the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. This strategy ensures that only one of the nitrogen atoms of piperazine is alkylated, preventing the formation of undesired disubstituted byproducts.[2]

General Synthetic Workflow:

A representative synthetic route is outlined below:

Step 1: N-Alkylation of Piperazine with Cyclopentyl Bromide

In this initial step, piperazine (or N-Boc-piperazine for monosubstitution) is reacted with cyclopentyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.

Step 2: Amide Coupling

The resulting N-cyclopentylpiperazine is then coupled with a carboxylic acid of interest. This reaction is typically facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[3] This method allows for the efficient formation of the amide bond under mild conditions.

Experimental Protocol: General Synthesis of an N-Cyclopentyl Piperazine Amide

Materials:

-

N-Boc-piperazine

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Carboxylic acid of interest

-

EDC.HCl

-

DMAP

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation:

-

To a solution of N-Boc-piperazine (1.0 eq) in DMSO, add K₂CO₃ (2.0 eq) and cyclopentyl bromide (1.2 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-N'-cyclopentylpiperazine.

-

-

Boc Deprotection (if applicable):

-

Dissolve the N-Boc-N'-cyclopentylpiperazine in a solution of trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield N-cyclopentylpiperazine as a TFA salt.

-

-

Amide Coupling:

-

To a solution of the carboxylic acid (1.0 eq) in DCM, add EDC.HCl (1.2 eq) and DMAP (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add N-cyclopentylpiperazine (1.1 eq) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Partition the reaction mixture between DCM and 5% NaHCO₃ solution.[3]

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final N-cyclopentyl piperazine amide.

-

II. A Spectrum of Biological Activity: Therapeutic Potential

N-cyclopentyl piperazine amides have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for drug development across multiple therapeutic areas.

A. Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research highlights the potent anticancer properties of N-cyclopentyl piperazine amides. These compounds have shown efficacy against a range of cancer cell lines, including those of the liver, colon, and breast.[4]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of key protein kinases involved in tumor growth and survival. Notably, certain 6-substituted piperazine-9-cyclopentyl purine analogs have demonstrated selective inhibition of Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[4] Furthermore, some derivatives have been shown to inhibit Src kinase, a non-receptor tyrosine kinase frequently overactive in various cancers.[4]

The inhibition of these kinases disrupts critical downstream signaling pathways, including the PI3K/Akt and Ras-ERK pathways, which are central to cell proliferation, survival, and migration.[5]

Caption: Kinase inhibition by N-cyclopentyl piperazine amides.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 19 | Huh7 (Liver) | < 5 | [4] |

| 21 | Huh7 (Liver) | < 10 | [4] |

| 22 | Huh7 (Liver) | < 10 | [4] |

| 23 | Huh7 (Liver) | < 10 | [4] |

| 56 | Huh7 (Liver) | < 10 | [4] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][6]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate overnight to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[4] Include a vehicle control (solvent only).

-

-

Cell Fixation:

-

Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.[6]

-

-

Staining:

-

Washing:

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[6]

-

Allow the plates to air-dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 540 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using a dose-response curve.

-

B. Neurodegenerative Diseases: A Multi-pronged Approach

N-cyclopentyl piperazine amides are emerging as promising therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. Their mechanism of action in this context is multifaceted, targeting the hallmark pathologies of the disease.

Mechanism of Action: Inhibition of Amyloid-β and Tau Aggregation

Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[8] Certain piperazine derivatives have been shown to inhibit the aggregation of both Aβ and tau peptides, and even disaggregate pre-formed fibrils.[8][9]

Caption: Inhibition of protein aggregation in neurodegenerative disease.

Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[10][11]

Materials:

-

Amyloid-β or tau peptide

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reaction Mixtures:

-

In the wells of the microplate, prepare the reaction mixtures containing the peptide, ThT (final concentration typically 10-20 µM), and the test compound at various concentrations in the appropriate buffer.[11]

-

Include a negative control (buffer and ThT only) and a positive control (peptide and ThT without the test compound).

-

-

Incubation and Fluorescence Measurement:

-

Seal the plate to prevent evaporation and incubate at 37°C.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[12]

-

-

Data Analysis:

-

Subtract the background fluorescence of the negative control from the sample readings.

-

Plot the fluorescence intensity against time to generate aggregation kinetics curves.

-

Analyze the curves to determine the effect of the test compound on the lag time and the rate of fibril formation.

-

C. Other Therapeutic Areas

The versatility of the N-cyclopentyl piperazine amide scaffold extends to other therapeutic areas, including:

-

Antiviral Activity: Piperazine derivatives have been investigated as antiviral agents, with some showing activity against hepatitis C virus (HCV).[13]

-

Central Nervous System (CNS) Disorders: Beyond neurodegenerative diseases, these compounds have been explored as ligands for dopamine receptors, suggesting potential applications in the treatment of neuropsychiatric disorders.[14][15]

III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of N-cyclopentyl piperazine amides is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

The N-Cyclopentyl Group: The presence of the cyclopentyl group on the piperazine nitrogen can significantly influence the compound's interaction with its biological target. This bulky, lipophilic group can occupy specific hydrophobic pockets in the binding site, contributing to both affinity and selectivity.

-

The Amide Linker: The amide bond provides a rigid linker that properly orients the different parts of the molecule for optimal interaction with the target. The hydrogen bond donor and acceptor properties of the amide group are often critical for binding.

-

Substitutions on Aromatic Rings: Modifications to any aromatic rings present in the molecule can have a profound impact on activity. For instance, in the case of anticancer agents, substitutions on a phenyl ring attached to the piperazine can modulate the inhibitory activity against specific kinases.[4] Similarly, for dopamine receptor ligands, the nature and position of substituents on an aryl ring can determine the selectivity for D2 versus D3 receptors.[16]

IV. Conclusion and Future Perspectives

The N-cyclopentyl piperazine amide scaffold has firmly established itself as a valuable platform in modern drug discovery. Its synthetic accessibility, coupled with the diverse range of biological activities it can be endowed with through chemical modification, makes it a highly attractive starting point for the development of new therapeutic agents.

Future research in this area will likely focus on:

-

Lead Optimization: Further refinement of existing lead compounds through iterative SAR studies to improve potency, selectivity, and drug-like properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their effects to identify new therapeutic targets and potential combination therapies.

-

Expansion to New Therapeutic Areas: Exploration of the potential of N-cyclopentyl piperazine amides in other disease areas where piperazine-containing compounds have shown promise.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

V. References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Faham, A. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Scientific Reports, 11(1), 24193. [Link]

-

Synthesis of N-cyclopentyl series. (i) piperazine,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Thioflavin-T (ThT) Aggregation assay protocol 1000. (n.d.). Retrieved from [Link]

-

Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016, November 5). Retrieved from [Link]

-

α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - Bio-protocol. (2018, July 20). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

-

Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. (2010, August 9). Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

-

What are SRC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC. (n.d.). Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Classic NCI-60 Screen (Archived). (n.d.). Retrieved from [Link]

-

Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader | Protocols.io. (2025, March 20). Retrieved from [Link]

-

Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2017, April 10). Retrieved from [Link]

-

Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023, March 10). Retrieved from [Link]

-

A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6). Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. (2024, November 6). Retrieved from [Link]

-

Synthesis and SAR of highly potent and selective dopamine D3-receptor antagonists: variations on the 1H-pyrimidin-2-one theme - PubMed. (2006, April 1). Retrieved from [Link]

-

Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020, April 21). Retrieved from [Link]

-

Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed. (2005, January 3). Retrieved from [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026, January 10). Retrieved from [Link]

-

Supplemental materials Novel piperazine based compounds target Alzheimer's disease relevant amyloid beta-42 and tau derived pe - DOI. (n.d.). Retrieved from [Link]

-

The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC. (n.d.). Retrieved from [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. (2023, February 16). Retrieved from [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020, October 7). Retrieved from [Link]

-

Inhibition of Aβ 42 aggregation and tau aggregation by tested compounds. - ResearchGate. (n.d.). Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

-

Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands - DOI. (2019, September 15). Retrieved from [Link]

-

Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease - MDPI. (2023, July 11). Retrieved from [Link]

-

Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - Semantic Scholar. (2022, December 27). Retrieved from [Link]

-

The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025, September 16). Retrieved from [Link]

-

Anti-HCV drugs in the pipeline - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Arylpiperazine-Reverse Amides as Biased Dopamine D3 Receptor Ligands | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Newer therapeutics for hepatitis C - Poonia - Annals of Translational Medicine. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). Retrieved from [Link]

-

Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - MDPI. (2020, December 4). Retrieved from [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20). Retrieved from [Link]

-

US20130116245A1 - Alkylated piperazine compounds - Google Patents. (n.d.). Retrieved from

-

Activated ALK Cooperates with N-Myc via Wnt/β-catenin Signaling to Induce Neuroendocrine Prostate Cancer - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. zellx.de [zellx.de]

- 8. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 11. bio-protocol.org [bio-protocol.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis and SAR of highly potent and selective dopamine D3-receptor antagonists: variations on the 1H-pyrimidin-2-one theme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

Technical Guide: Therapeutic Targets for Phenylacetyl-Piperazine Ligands

Executive Summary

The phenylacetyl-piperazine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a flexible methylene linker (

This guide analyzes three high-value therapeutic targets for this ligand class, moving beyond generic GPCR binding to specific modulation of Hedgehog signaling , T-type Calcium Channels , and Antimicrobial Resistance mechanisms .

Part 1: The Pharmacophore & Structural Logic

Before detailing targets, we must define the structural causality. The phenylacetyl-piperazine ligand operates on a "Head-Linker-Core-Tail" logic:

-

The Head (Phenyl Ring): Provides

stacking interactions (e.g., with Tryptophan or Phenylalanine residues in the binding pocket). -

The Linker (Acetyl -

): The critical differentiator. The -

The Core (Piperazine): A conformational lock that directs the vectors of the substituents. It often acts as a proton acceptor at physiological pH, forming ionic bonds with Aspartate or Glutamate residues.

Figure 1: Structural logic of the phenylacetyl-piperazine scaffold showing the modular "Head-Linker-Core-Tail" assembly.

Part 2: Primary Target – Smoothened (Smo) Receptor

Therapeutic Area: Oncology (Basal Cell Carcinoma, Medulloblastoma)[1]

The Hedgehog (Hh) signaling pathway is a key driver in embryogenesis and tumorigenesis.[2] The transmembrane protein Smoothened (Smo) is the primary druggable node. While early inhibitors like Vismodegib utilized benzamide structures, recent SAR (Structure-Activity Relationship) studies indicate that phenylacetyl-piperazine derivatives can overcome resistance mutations (e.g., D473H) by accessing distinct sub-pockets within the heptahelical bundle.

Mechanism of Action

Phenylacetyl-piperazine ligands act as Smo antagonists . They bind to the transmembrane domain (TMD), preventing Smo from translocating to the primary cilium. This blockade inhibits the downstream activation of GLI transcription factors.[1][3]

Experimental Protocol: Smoothened Competition Binding Assay

To validate a phenylacetyl-piperazine ligand against Smo, use a BODIPY-Cyclopamine competition assay . This is superior to radioactive assays for throughput and safety.

Reagents:

-

HEK293T cells overexpressing human Smo.

-

BODIPY-Cyclopamine (Fluorescent probe).

-

Test Compounds (Phenylacetyl-piperazine derivatives).

-

Hoechst 33342 (Nuclear stain).

Step-by-Step Workflow:

-

Cell Seeding: Plate HEK293T-Smo cells in 96-well black-walled plates (poly-D-lysine coated) at 20,000 cells/well. Incubate 24h.

-

Compound Treatment: Remove media. Add test compounds (serially diluted in assay buffer: HBSS + 20mM HEPES) for 30 mins at 37°C.

-

Probe Addition: Add BODIPY-Cyclopamine (5 nM final concentration) directly to the wells containing the compounds.

-

Equilibration: Incubate for 4 hours at 37°C. Note: Smo binding kinetics are slow; shorter incubation risks false negatives.

-

Fixation: Wash 2x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 mins.

-

Imaging/Readout: Stain nuclei with Hoechst. Image using a High-Content Screening (HCS) system (e.g., Opera Phenix).

-

Analysis: Quantify membrane-associated green fluorescence (BODIPY) vs. compound concentration.

Figure 2: The Hedgehog signaling cascade. Phenylacetyl-piperazine ligands bind Smoothened, preventing GLI activation.

Part 3: Secondary Target – T-Type Calcium Channels (Cav3.2)

Therapeutic Area: Neuropathic Pain, Epilepsy

T-type calcium channels (Cav3.1, 3.2, 3.[4]3) regulate neuronal excitability at near-resting potentials. "Alkaneamide" piperazine derivatives (which include phenylacetyl-piperazines) have emerged as potent Cav3.2 blockers .

Scientific Rationale

Unlike opioid receptors, Cav3.2 modulation offers analgesia without addiction liability. The phenylacetyl group provides the necessary lipophilicity to penetrate the lipid bilayer and interact with the channel's voltage-sensing domain, while the piperazine nitrogen (protonated at physiological pH) interacts with the selectivity filter.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes key SAR trends for this scaffold against Cav3.2:

| Structural Region | Modification | Effect on Cav3.2 Potency ( |

| Phenyl Ring (Head) | 4-Fluoro substitution | Increases (Metabolic stability + Potency) |

| Linker | Extension to Propionyl ( | Decreases (Loss of optimal steric fit) |

| Piperazine (Core) | Methylation at C2/C6 | Decreases (Steric clash) |

| Tail (N4) | Diphenylmethyl (Benzhydryl) | Increases (High potency, <1 |

Experimental Protocol: Whole-Cell Patch Clamp (Gold Standard)

Objective: Measure inhibition of T-type currents (

-

Preparation: Use HEK293 cells stably expressing human Cav3.2.

-

Recording Solution:

-

Extracellular: 2 mM

, 160 mM TEA-Cl (to block K+ channels), 10 mM HEPES. -

Intracellular (Pipette): 135 mM CsCl, 10 mM EGTA, 4 mM Mg-ATP.

-

-

Voltage Protocol: Hold cells at -100 mV. Depolarize to -30 mV for 150 ms to elicit T-type current. Repeat every 10 seconds.

-

Application: Perfuse test compound (Phenylacetyl-piperazine) via a gravity-fed system.

-

Validation: Current must return to baseline after washout. Calculate % inhibition compared to vehicle control.

Part 4: Emerging Target – Bacterial DNA Gyrase (Antimicrobial)

Therapeutic Area: Multi-Drug Resistant (MDR) Bacteria

Recent studies indicate that phenylacetyl-piperazines possess intrinsic antimicrobial activity, distinct from beta-lactams. The proposed mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) , specifically interfering with the ATPase domain.

-

Mechanism: The planar phenylacetyl moiety intercalates or stacks within the ATP-binding pocket of the GyrB subunit, while the piperazine extends to interact with the hinge region.

-

Significance: This scaffold is particularly effective against Staphylococcus epidermidis and M. tuberculosis (via DprE1 inhibition in related analogs).

References

-

T-Type Calcium Channel Blockade

- Title: Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties.

- Source: Molecular Pain (via NIH/PMC).

-

URL:[Link]

-

Hedgehog Signaling (Smo Antagonists)

-

Antimicrobial Mechanisms

- Title: Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.

- Source: MDPI (Molecules).

-

URL:[Link]

-

Scaffold Versatility (Review)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impressions.manipal.edu [impressions.manipal.edu]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis protocol for 1-Cyclopentyl-4-(phenylacetyl)piperazine from 1-cyclopentylpiperazine

Executive Summary & Application Context

This application note details the optimized synthesis of 1-Cyclopentyl-4-(phenylacetyl)piperazine , a structural motif frequently encountered in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), specifically Sigma receptors and CCR5 antagonists.[1]

The protocol utilizes a nucleophilic acyl substitution strategy, reacting 1-cyclopentylpiperazine with phenylacetyl chloride .[1] Unlike generic amide coupling procedures using carbodiimides (e.g., EDC/NHS), this acyl chloride route is selected for its atom economy, scalability, and simplified workup .[1] The method described herein prioritizes "Self-Validating" purification—a liquid-liquid extraction sequence designed to chemically remove unreacted starting materials without the immediate need for column chromatography.[1]

Key Reaction Parameters

| Parameter | Specification |

| Reaction Type | Nucleophilic Acyl Substitution (N-Acylation) |

| Limiting Reagent | 1-Cyclopentylpiperazine |

| Acylating Agent | Phenylacetyl Chloride (1.1 - 1.2 equiv) |

| Base Scavenger | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) (Anhydrous) |

| Temperature | 0 °C (Addition) |

| Expected Yield | 85% - 92% |

Chemical Strategy & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine of the piperazine ring on the carbonyl carbon of the acid chloride.[1] The presence of a tertiary amine base (TEA) is critical to neutralize the generated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted piperazine, which would render it non-nucleophilic.[1]

Reaction Scheme

Figure 1: Reaction pathway for the N-acylation of 1-cyclopentylpiperazine.

Materials & Equipment

Reagents[1][2][3][4][5][6]

-

1-Cyclopentylpiperazine: (>97% purity).[1] Note: If using the dihydrochloride salt, increase base equivalents by 2.0x.[1]

-

Phenylacetyl chloride: (>98%).[2] Caution: Moisture sensitive; lachrymator.

-

Triethylamine (TEA): (>99%).[1] Dried over KOH or molecular sieves recommended.

-

Dichloromethane (DCM): Anhydrous grade.

-

Workup Solutions: 1N NaOH, 1N HCl, Saturated NaHCO₃, Brine.[1]

Equipment

-

Round-bottom flask (3-neck recommended for internal temp monitoring).[1]

-

Pressure-equalizing addition funnel (for controlled addition).[1]

-

Nitrogen/Argon inert gas line.

-

Ice-water bath.[1]

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Preparation of the Nucleophile Solution[1]

-

Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Add 1-Cyclopentylpiperazine (1.54 g, 10.0 mmol) to the flask.

-

Add Dichloromethane (DCM) (40 mL) and stir until fully dissolved.

-

Add Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv).

-

Expert Insight: The 0.5 molar excess of base accounts for potential adventitious moisture hydrolyzing the acid chloride and ensures the amine remains free-based.[1]

-

-

Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes.

Step 2: Controlled Acylation

-

Dilute Phenylacetyl chloride (1.70 g, 1.45 mL, 11.0 mmol, 1.1 equiv) in DCM (10 mL) in a separate addition funnel or syringe.

-

Expert Insight: Dilution prevents localized "hot spots" of high concentration that could lead to di-acylation impurities (if ring opening occurs, though rare) or oligomerization.[1]

-

-

Dropwise Addition: Add the acid chloride solution to the amine mixture over 15–20 minutes, maintaining the internal temperature < 5 °C.

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 2–3 hours .

-

Validation: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting amine (lower R_f) should be consumed.

-

Step 3: Self-Validating Workup (Purification by Extraction)

This workup sequence is designed to chemically remove impurities, minimizing the need for chromatography.[1]

Figure 2: Liquid-Liquid Extraction Logic for Chemical Purification.

-

Alkaline Wash (Removes Acid): Transfer the mixture to a separatory funnel. Wash with 1N NaOH (30 mL).

-

Logic: This hydrolyzes any unreacted phenylacetyl chloride to phenylacetic acid and extracts it as the water-soluble sodium phenylacetate.[1]

-

-

Acidic Wash (Removes Amine): Wash the organic layer with 0.5N HCl (30 mL). Perform this quickly.

-

Critical Control Point: The product is an amide (neutral), but the tertiary amine in the cyclopentyl ring is basic.[1] However, the amide nitrogen significantly reduces the basicity of the piperazine.[1] If the cyclopentyl nitrogen is protonated, the product might move to the aqueous layer.

-

Alternative: If the product is lost to the acid layer, use Saturated NH₄Cl (mild acid) instead of HCl, or skip the acid wash and rely on recrystallization.[1] For this specific substrate, a mild Citric Acid (10%) wash is safer than HCl to avoid protonating the cyclopentyl-N. [1]

-

-

Neutralization: Wash with Brine (30 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude solid/oil.

Analytical Validation (Expected Data)

Since this is a custom synthesis, the following data represents the expected spectral signature for validation.

-

Physical State: Off-white solid or viscous pale yellow oil (crystallizes upon standing or trituration with hexanes).[1]

-

1H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI+):

-

Calc MW: 272.39 g/mol .

-

Observed [M+H]+: 273.2 .

-

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; check TEA quality. |

| Impurity: Di-acylation | Ring opening (Rare) | Maintain strict 0 °C during addition; do not overshoot acid chloride equivalents (>1.2).[1] |

| Product in Aqueous Layer | Product protonation | During workup, use 10% Citric Acid instead of 1N HCl. If product is lost, basify aqueous layer to pH 10 and re-extract with DCM. |

| Solidification Failure | Residual Solvent | Triturate the oil with cold diethyl ether or pentane to induce crystallization. |

References

-

General Piperazine Acylation: Ananthan, S., et al. "Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazines as high-affinity sigma receptor ligands."[1] Journal of Medicinal Chemistry 41.15 (1998): 2872-2881.[1] Link[1]

-

Acid Chloride Protocols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Cyclopentylpiperazine Synthesis: Patent US20170247338A1. "Process for preparing (cyclopentyl[d]pyrimidin-4-yl)piperazine compounds." Link

-

Amide Coupling Methodology: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631.[1] Link

Sources

Application Notes & Protocols: One-Pot Reductive Amination for the Synthesis of N-Cyclopentyl Piperazine

Introduction: The Strategic Value of N-Cyclopentyl Piperazine and its Synthesis

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity for substitution at two distinct nitrogen atoms, make it a versatile building block for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N-cyclopentyl piperazine moiety, in particular, introduces a lipophilic alicyclic group that can enhance binding affinity to biological targets and improve metabolic stability.

Traditional multi-step approaches to synthesize mono-N-alkylated piperazines can be inefficient, often requiring protection-deprotection sequences that increase step count and reduce overall yield.[3] Reductive amination has emerged as a powerful and highly efficient alternative, enabling the direct formation of the C-N bond in a single, controlled operation.[4][5] This one-pot methodology, which combines the formation of an iminium ion intermediate from piperazine and cyclopentanone with its immediate in situ reduction, represents a streamlined, atom-economical, and environmentally conscious route to N-cyclopentyl piperazine.[2][6]

This guide provides a detailed exploration of the mechanistic underpinnings and practical execution of one-pot reductive amination for this specific transformation, offering validated protocols for both laboratory-scale synthesis and considerations for industrial-scale production.

The Underlying Mechanism: A Tale of Two Steps in One Pot

The elegance of one-pot reductive amination lies in its sequential, yet concurrent, nature. The process can be dissected into two fundamental stages that occur within the same reaction vessel.[3][7]

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from piperazine onto the electrophilic carbonyl carbon of cyclopentanone. This is typically the rate-limiting step. The resulting hemiaminal intermediate is unstable and, often under mildly acidic conditions, readily dehydrates to form a key reactive species: the iminium ion.[5][7] The acidic environment protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water) and facilitating its departure.

-

In-Situ Hydride Reduction: A reducing agent, carefully chosen for its selectivity, is present in the reaction mixture. This agent must be capable of reducing the C=N double bond of the iminium ion while being slow to react with the starting carbonyl compound (cyclopentanone).[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this role due to its mildness and steric hindrance, which tempers its reactivity towards ketones but allows for the efficient reduction of the more electrophilic iminium ion.[9] The hydride (H⁻) from the reducing agent attacks the carbon of the iminium ion, quenching the positive charge and forming the final N-cyclopentyl C-N bond.

Sources

- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. acs.figshare.com [acs.figshare.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Removing unreacted 1-cyclopentylpiperazine from final product mixture

Welcome to the technical support center for the purification of 1-cyclopentylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted 1-cyclopentylpiperazine from final product mixtures. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual 1-cyclopentylpiperazine challenging?

A1: 1-Cyclopentylpiperazine, a secondary amine, possesses a combination of properties that can complicate its removal. Its basicity (predicted pKa ≈ 9.28) allows for strong interactions with acidic media, which can be exploited but also cause issues like emulsion formation during aqueous workups.[1] Its relatively high boiling point makes simple distillation ineffective for removal from many reaction mixtures, often necessitating vacuum distillation.[2] Furthermore, its polarity can lead to tailing and poor separation in normal-phase chromatography on standard silica gel.[3]

Q2: I'm observing a persistent emulsion during my acid-base extraction. What can I do?

A2: Emulsions are common when working with amines. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent with a lower miscibility with water. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. In some cases, allowing the mixture to stand for an extended period or gentle warming can also help the layers to separate.

Q3: My 1-cyclopentylpiperazine is co-eluting with my product on a silica gel column. How can I improve the separation?

A3: Co-elution on silica is often due to the basic nature of the piperazine interacting with the acidic silanol groups on the stationary phase.[4] Consider switching to an amine-functionalized silica column, which will minimize these interactions and improve peak shape.[3] Alternatively, you can add a small amount of a volatile base, like triethylamine (0.1-1%), to your mobile phase to "deactivate" the silica, though this will require subsequent removal of the triethylamine.

Q4: Is vacuum distillation a good option for removing 1-cyclopentylpiperazine?

A4: Yes, vacuum distillation can be a very effective method, especially for large-scale purifications where the boiling point of your desired product is significantly different from that of 1-cyclopentylpiperazine.[2] However, it's crucial to ensure your product is thermally stable under the required vacuum and temperature conditions.

Q5: What is the best way to handle 1-cyclopentylpiperazine safely?

A5: 1-Cyclopentylpiperazine is classified as an irritant and can cause skin and eye irritation.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[5][6]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common methods of removing unreacted 1-cyclopentylpiperazine.

Acid-Base Extraction

Principle: This technique leverages the basicity of the secondary amine in 1-cyclopentylpiperazine. By treating the organic reaction mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, leaving the neutral or acidic product in the organic layer.[7][8]

Experimental Protocol:

-

Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or 10% aqueous citric acid).

-

Extraction: Stopper the funnel and shake gently, inverting the funnel several times and venting frequently to release any pressure buildup.[7]

-

Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the protonated 1-cyclopentylpiperazine.

-

Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the amine.

-

Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting:

| Problem | Possible Cause | Solution |

| Persistent Emulsion | Vigorous shaking; similar densities of aqueous and organic layers. | Add brine to the separatory funnel. Gently swirl instead of shaking. Consider centrifugation for small-scale separations. |

| Product is also extracted into the aqueous layer | Your product has basic functionalities. | Use a weaker acid for the extraction (e.g., citric acid instead of HCl). Carefully monitor the pH of the aqueous layer. |

| Incomplete removal of 1-cyclopentylpiperazine | Insufficient acid or number of extractions. | Increase the concentration of the acid or perform additional washes. Monitor the pH of the aqueous layer to ensure it remains acidic. |

Logical Workflow for Acid-Base Extraction

Sources

- 1. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]

- 2. scribd.com [scribd.com]

- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 4. biotage.com [biotage.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. capotchem.com [capotchem.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]

Minimizing bis-acylation side products in piperazine functionalization

Topic: Minimizing Bis-Acylation Side Products

Role: Senior Application Scientist Status: Active System: Operational[1]

Strategic Planning: Method Selection Matrix

Before initiating experimentation, you must select the protocol that aligns with your substrate's cost, scale, and downstream purification capabilities. The two nitrogen atoms in piperazine are chemically equivalent (

Decision Workflow

Use the following logic gate to determine your experimental approach.